

Application Note: Spectrophotometric Determination of Boron in Water with Azomethine-H

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Compound of Interest

Compound Name: Azomethine-H monosodium

Cat. No.: B043443

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Introduction

Boron is a micronutrient essential for plant growth, but it can be toxic at higher concentrations.[1] Its levels in irrigation and drinking water are therefore of significant interest.[2] The spectrophotometric method using Azomethine-H is a widely adopted, simple, rapid, and sensitive technique for the determination of boron in aqueous samples. This method is advantageous as it does not require the use of concentrated acids, making it safer and more suitable for routine analysis.[3][4] This application note provides a detailed protocol for the determination of boron in water samples using Azomethine-H.

Principle

The method is based on the reaction of boric acid with Azomethine-H in a buffered aqueous solution to form a stable, yellow-colored complex.[2] Azomethine-H is formed in situ from the condensation of H-acid (8-amino-1-naphthol-3,6-disulfonic acid) and salicylaldehyde.[5] The intensity of the color produced is directly proportional to the boron concentration and is measured spectrophotometrically at a wavelength of approximately 410-420 nm.[4][5] The reaction is carried out at a controlled pH, typically around 5.1-5.24.[4]

Reagents and Equipment

Reagents

- Azomethine-H Solution:
 - Dissolve 0.90 g of Azomethine-H and 2.0 g of ascorbic acid in 100 mL of deionized water.
[6]
 - Gently heat in a water bath to dissolve, then cool to room temperature.[6]
 - This reagent should be stored in a refrigerator and is stable for up to 48 hours.[6]
- Buffer-Masking Solution:
 - Dissolve 250 g of ammonium acetate, 15 g of ethylenediaminetetraacetic acid (EDTA) disodium salt, and 10 g of nitrilotriacetic acid disodium salt in 400 mL of deionized water.
[6]
 - Slowly add 125 mL of glacial acetic acid and mix well.[6]
- Boron Stock Solution (1000 mg/L):
 - Dissolve 5.716 g of boric acid (H_3BO_3) in 1000 mL of deionized water.[7]
- Boron Working Standards:
 - Prepare a series of standards by diluting the boron stock solution with deionized water to cover the expected concentration range of the samples (e.g., 0.1, 0.5, 1.0, 2.0, 3.0 mg/L).

Equipment

- Spectrophotometer (visible range)
- pH meter
- Volumetric flasks and pipettes
- Plastic or low-boron glassware to avoid contamination[7]
- Vortex mixer

Experimental Protocol

- Sample Preparation:
 - Collect water samples in clean plastic bottles.[\[4\]](#)
 - If necessary, filter the samples to remove any particulate matter.
- Color Development:
 - Pipette 5.0 mL of the water sample (or standard) into a clean plastic test tube.[\[4\]](#)
 - Add 4.0 mL of the buffer-masking solution and mix thoroughly.[\[4\]](#)
 - Add 2.0 mL of the Azomethine-H solution and mix immediately using a vortex mixer for about 10 seconds.[\[4\]](#)
 - Allow the solution to stand for a defined period (typically 40-120 minutes) for full color development.[\[4\]](#)
- Spectrophotometric Measurement:
 - Set the spectrophotometer to a wavelength of 415 nm.
 - Use a reagent blank (deionized water treated with the same reagents) to zero the instrument.
 - Measure the absorbance of the standards and samples.
- Calibration Curve:
 - Plot the absorbance of the standards against their corresponding boron concentrations.
 - Determine the concentration of boron in the samples by interpolating their absorbance values on the calibration curve.

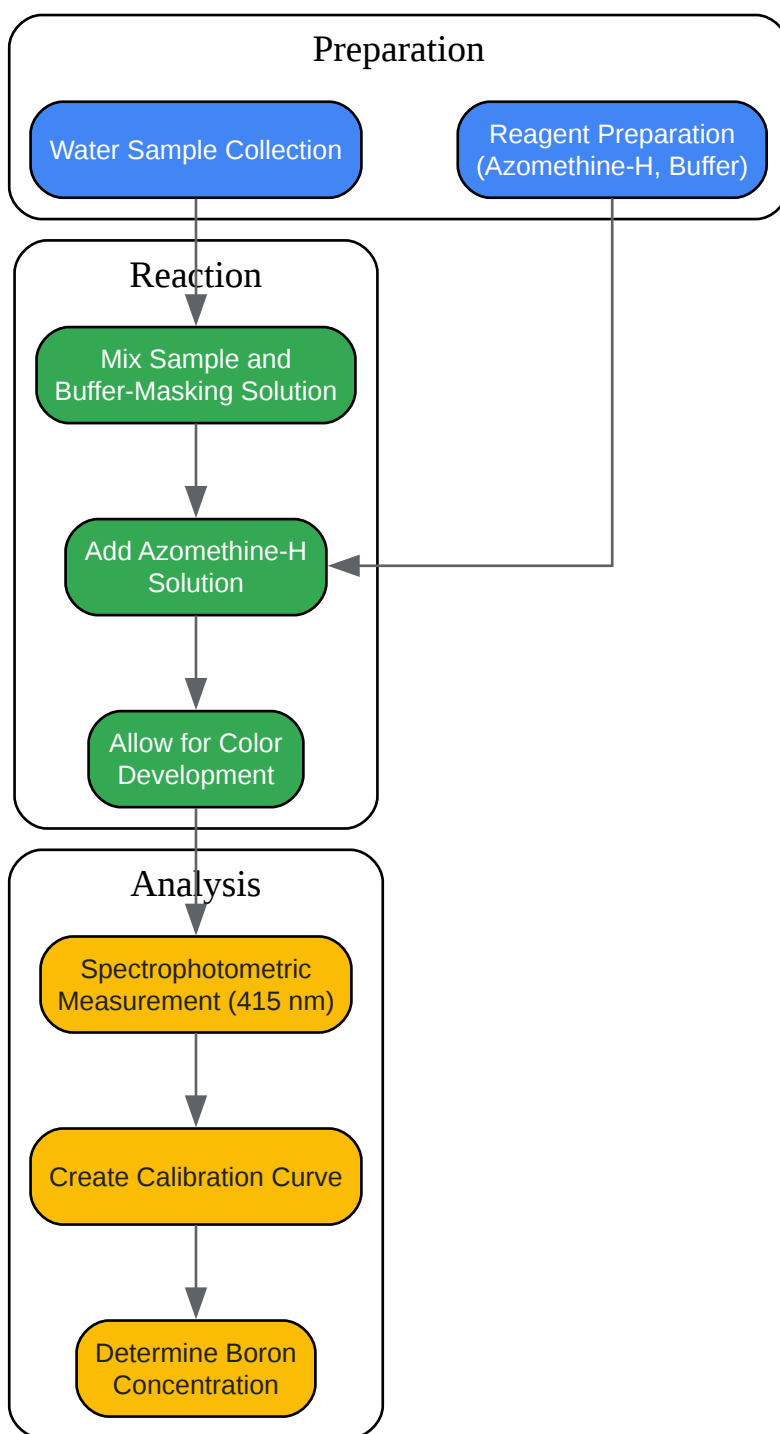
Quantitative Data Summary

Parameter	Value	Reference
Wavelength of Maximum Absorbance (λ_{max})	410 - 420 nm	[4] [5]
Optimal pH	5.1 - 5.24	[4]
Reaction Time for Full Color Development	40 - 120 minutes	[4]
Linearity Range	Up to 3.0 mg/L	
Limit of Detection (LOD)	0.02 - 0.0514 mg/L	[4]
Molar Absorptivity	8300 L mol ⁻¹ cm ⁻¹	

Interferences

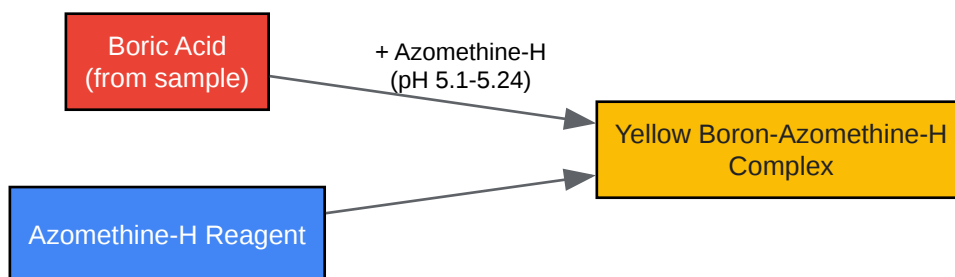
The use of a buffer-masking solution containing EDTA helps to eliminate interference from common metal ions.[\[7\]](#) Thioglycolic acid can also be used to suppress interference from iron.[\[8\]](#) High levels of chloride and phenol may interfere with the analysis.[\[4\]](#)

Visualizations



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Caption: Experimental workflow for the spectrophotometric determination of boron.



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Caption: Chemical reaction pathway for boron determination with Azomethine-H.

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